

A Comprehensive Spectroscopic Guide to 4-Bromo-8-nitroisoquinoline

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Compound of Interest

Compound Name: **4-Bromo-8-nitroisoquinoline**

Cat. No.: **B2844604**

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This technical guide provides an in-depth analysis of the expected spectroscopic signature of **4-bromo-8-nitroisoquinoline** (CAS: 677702-62-4), a key heterocyclic building block in medicinal and materials chemistry.^[1] The strategic placement of the electron-withdrawing nitro group and the versatile bromo substituent makes this molecule a valuable intermediate for further chemical modification. Accurate spectroscopic characterization is paramount for confirming its identity and purity in any research and development setting.

This document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive but robust characterization of the title compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected data and providing standardized protocols for its acquisition.

Molecular & Chemical Properties

A summary of the fundamental properties of **4-bromo-8-nitroisoquinoline** is essential for contextualizing the spectroscopic data.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[2] [3]
Molecular Weight	253.05 g/mol	[2] [4]
CAS Number	677702-62-4	[4]
Appearance	Solid	[2]
Purity (Typical)	>95%	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For **4-bromo-8-nitroisoquinoline**, we expect five distinct signals in the aromatic region of the ¹H NMR spectrum and nine signals in the ¹³C NMR spectrum.

The proton chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group at the C8 position is a strong electron-withdrawing group, which will significantly deshield (shift downfield) protons on the same ring, particularly the proton at C7. The bromine at C4 is also electron-withdrawing via induction but can donate electron density through resonance. The isoquinoline nitrogen atom deshields adjacent protons (C1 and C3).

Based on data from related structures like 5-nitroisoquinoline and 5-bromo-8-nitroisoquinoline, the following assignments are predicted.[\[1\]](#)[\[5\]](#)

Proton	Predicted Shift (δ , ppm)	Multiplicity	Rationale & Comparative Insights
H-1	~9.4 - 9.6	Singlet (s)	Adjacent to the heterocyclic nitrogen, significantly deshielded. In 5-nitroisoquinoline, H-1 appears at 9.39 ppm. [5]
H-3	~8.7 - 8.9	Singlet (s)	Adjacent to nitrogen and ortho to the bromine atom.
H-5	~8.4 - 8.6	Doublet (d)	Part of the nitro-substituted ring system, coupled to H-6.
H-6	~7.8 - 8.0	Triplet (t)	Coupled to both H-5 and H-7. Expected to be the most upfield signal in this ring.
H-7	~8.2 - 8.4	Doublet (d)	Ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. Coupled to H-6.

The carbon spectrum will show nine distinct signals, as there are no elements of symmetry in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[6] The carbons directly attached to the electronegative substituents (C4-Br and C8-NO₂) will have their chemical shifts significantly altered.

- C-Br (C4): The carbon attached to bromine is expected in the 120-130 ppm range.[7][8]

- C-NO₂ (C8): The carbon bearing the nitro group will be strongly deshielded, likely appearing around 145-150 ppm.
- Other Aromatic Carbons: The remaining seven carbons will resonate within the typical aromatic region, with those closer to the nitrogen and nitro group appearing further downfield.[6]

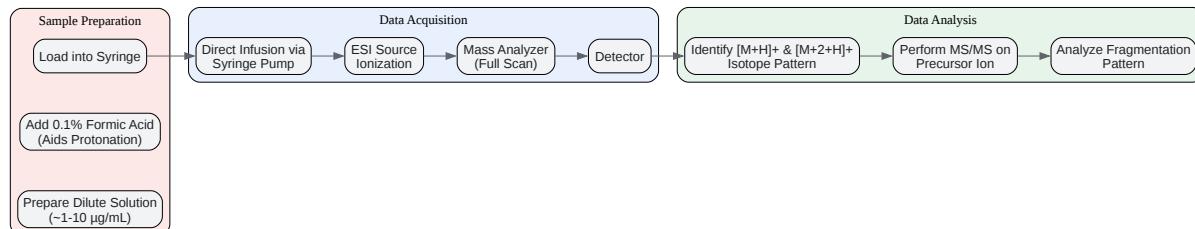
Carbon	Predicted Shift (δ , ppm)	Rationale
C-1	~152	Adjacent to nitrogen.
C-3	~145	Adjacent to nitrogen.
C-4	~125	Direct attachment to bromine causes a characteristic shift.[8]
C-4a	~135	Bridgehead carbon.
C-5	~125	
C-6	~130	
C-7	~120	
C-8	~148	Direct attachment to the electron-withdrawing nitro group.
C-8a	~128	Bridgehead carbon.

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

- Sample Preparation: Dissolve 5-10 mg of **4-bromo-8-nitroisoquinoline** in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is crucial; CDCl₃ is a common solvent for many organic compounds.[7][8]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.0 ppm.[7] This ensures comparability across different experiments and instruments.

- Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[9][10]
Higher field strengths provide better signal dispersion and resolution.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a sample of this concentration.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[11] This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon environment. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.



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